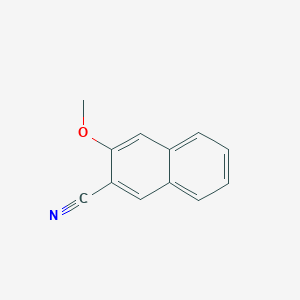

2-Cyano-3-methoxynaphthalene

描述

2-Cyano-3-methoxynaphthalene is a chemical compound that belongs to the naphthalene family. It is characterized by a yellow crystalline solid form and is commonly used in scientific research due to its unique chemical properties. The compound has the molecular formula C₁₂H₉NO and a molecular weight of 183.21 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

2-Cyano-3-methoxynaphthalene can be synthesized through various methods. One common approach involves the reaction of 2-methoxynaphthalene with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

化学反应分析

Types of Reactions

2-Cyano-3-methoxynaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are commonly employed

Major Products Formed

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₂H₉NO

- Molecular Weight : 183.21 g/mol

- IUPAC Name : 3-methoxynaphthalene-2-carbonitrile

- SMILES Notation : COc1cc2ccccc2cc1C#N

Organic Synthesis

Cyanation Reactions

One of the primary applications of 2-cyano-3-methoxynaphthalene is in cyanation reactions. It has been successfully utilized in the direct C–H cyanation of arenes, demonstrating regioselectivity that favors the formation of products at the 1-position of naphthalene derivatives. This reaction can yield significant amounts of desired products with good selectivity, making it a useful method for synthesizing cyanated compounds from simple aromatic precursors .

| Substrate | Product | Yield (%) |

|---|---|---|

| Naphthalene | 1-Cyanonaphthalene | 80 |

| 2-Methoxynaphthalene | This compound | Good |

Photoredox Catalysis

The compound also finds application in photoredox catalysis, where it can facilitate the formation of C–C bonds under mild conditions. This method has been shown to be effective for various functionalized aromatic compounds, enabling the incorporation of cyano groups into complex organic structures .

Material Science

Fluorescent Dyes and Sensors

Due to its fluorescent properties, this compound is explored as a potential candidate for fluorescent dyes and sensors. Its ability to absorb light and emit fluorescence makes it suitable for applications in biological imaging and sensing technologies .

Case Study 1: Photochemical Reactions

In a study focusing on photochemical reactions involving naphthalene derivatives, this compound was subjected to irradiation with substituted ethylenes, resulting in a complex mixture of adducts, including cyclobutane derivatives. This highlights its utility in generating diverse chemical entities through photochemical pathways .

Case Study 2: Synthesis of Functionalized Compounds

Another investigation demonstrated the use of this compound as a precursor for synthesizing functionalized benzo compounds via cycloaddition reactions with other aromatic systems. The reaction conditions were optimized to yield high-purity products, showcasing its potential in synthetic organic chemistry .

作用机制

The mechanism of action of 2-Cyano-3-methoxynaphthalene involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

相似化合物的比较

Similar Compounds

- 2-Cyano-3-hydroxynaphthalene

- 2-Cyano-3-ethoxynaphthalene

- 2-Cyano-3-methylthionaphthalene

Uniqueness

2-Cyano-3-methoxynaphthalene is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .

生物活性

2-Cyano-3-methoxynaphthalene (C₁₁H₉N₁O), a compound characterized by its cyano and methoxy substituents on a naphthalene ring, has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The unique structure of this compound is defined by the presence of a cyano group (-C≡N) and a methoxy group (-OCH₃) attached to the naphthalene framework. This configuration influences its reactivity and biological interactions, making it a subject of interest in various scientific studies.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. Research findings suggest that it can inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. For instance, derivatives of this compound have shown antiproliferative activity with IC₅₀ values ranging from 1.2 to 5.3 μM against various cancer cell lines .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | IC₅₀ (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 1.2–5.3 | Various |

| Derivative A | 3.1 | Breast Cancer |

| Derivative B | 4.5 | Lung Cancer |

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been found to exhibit activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) showing effectiveness at concentrations as low as 8 μM against Enterococcus faecalis .

The mechanism behind the biological activity of this compound involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of enzymes related to cell proliferation, which may contribute to its anticancer effects .

- Biochemical Interactions : The cyano group enhances the compound's ability to participate in biochemical interactions, potentially leading to increased biological activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Studies : A study published in MDPI highlighted that derivatives of this compound exhibited strong antiproliferative activity across multiple cancer cell lines .

- Antimicrobial Research : Another research effort focused on the antimicrobial capabilities of this compound, demonstrating its efficacy against specific bacterial strains .

- Synthetic Applications : The synthesis of various derivatives has been explored, revealing that modifications can enhance both biological activity and stability .

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 2-cyano-3-methoxynaphthalene in academic research?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution on naphthalene derivatives. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. For crystalline forms, X-ray diffraction (XRD) is critical. Ensure solvent selection aligns with solubility data (e.g., ethanol and acetone solubility noted in Section 9 of safety data sheets) .

Q. How should researchers mitigate risks during experimental handling of this compound?

- Methodological Answer : Use engineering controls (local exhaust ventilation, sealed systems) and personal protective equipment (PPE) including nitrile gloves, chemical safety goggles, and lab coats. Avoid exposure to light and incompatible substances (e.g., strong oxidizers). Store in amber glass containers at ≤25°C in a dry environment .

Q. What solvent systems are optimal for dissolving this compound in vitro studies?

- Methodological Answer : The compound is sparingly soluble in water but dissolves readily in ethanol and acetone. For aqueous solubility enhancement, use co-solvents like dimethyl sulfoxide (DMSO) at concentrations <1% (v/v) to minimize cytotoxicity. Validate solubility via UV-Vis spectroscopy or HPLC .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC and Fourier-transform infrared spectroscopy (FTIR). Note decomposition products and adjust storage protocols accordingly .

Q. What are the critical physicochemical parameters to prioritize in quality control workflows?

- Methodological Answer : Key parameters include melting point (72–75°C), purity (>98% via GC), and absence of residual solvents (e.g., methanol, acetone). Use differential scanning calorimetry (DSC) for thermal stability profiling and Karl Fischer titration for moisture content analysis .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in catalytic or photochemical reactions?

- Methodological Answer : Employ time-resolved spectroscopy (e.g., transient absorption spectroscopy) to track reaction intermediates. Computational modeling (DFT or MD simulations) can predict electron-density distributions and reactive sites. Pair with isotopic labeling (e.g., ¹³C or ¹⁵N) to validate pathways .

Q. What advanced analytical techniques resolve contradictions in reported degradation pathways of naphthalene derivatives?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) to identify degradation byproducts. Compare with toxicity profiles (e.g., genotoxicity assays) to assess bioactivity shifts. Cross-reference with environmental fate models (e.g., EPI Suite) for persistence predictions .

Q. How can in silico models predict the environmental partitioning behavior of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate logP (octanol-water partition coefficient) and soil adsorption coefficients (Koc). Validate with experimental data from batch sorption studies or column leaching tests .

Q. What methodological frameworks address conflicting toxicological data in human vs. animal studies?

- Methodological Answer : Conduct systematic reviews using risk-of-bias assessment tools (Table C-6 and C-7) to evaluate study design quality. Apply species-specific physiologically based pharmacokinetic (PBPK) models to extrapolate dose-response relationships. Prioritize studies with high initial confidence (≥3/4 "yes" responses in bias questionnaires) .

Q. How should longitudinal studies design dose-response experiments for chronic exposure scenarios?

- Methodological Answer : Use adaptive dose-ranging designs (e.g., continual reassessment method) to minimize animal use. Incorporate biomarkers of exposure (e.g., urinary metabolites) and effect (e.g., oxidative stress markers). Apply benchmark dose (BMD) modeling to derive toxicity thresholds .

属性

IUPAC Name |

3-methoxynaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTOPFYRWFXMRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538608 | |

| Record name | 3-Methoxynaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92616-44-9 | |

| Record name | 3-Methoxynaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。